MAK683 is a potent, selective, and orally bioavailable small molecule inhibitor of embryonic ectoderm development (EED) protein. [] It functions by disrupting the interaction between EED and trimethylated histone H3 at lysine 27 (H3K27me3), ultimately inhibiting the activity of the Polycomb Repressive Complex 2 (PRC2). [] This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of H3K27, leading to transcriptional repression. [] Dysregulation of PRC2 activity is implicated in various cancers. []
The synthesis of MAK683 involves a multi-step process that optimizes its efficacy as an EED inhibitor. Initially, the synthesis begins with the formation of the triazolopyrimidine core, which is subsequently modified through various reactions to introduce the benzofuran and pyridine moieties. Key reactions include:
The detailed reaction pathways are typically optimized for yield and purity, ensuring that MAK683 meets pharmaceutical standards for clinical use .
MAK683 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula is C20H17FN6O, with a molecular weight of approximately 376.395 g/mol . The structure features:
The three-dimensional structure can be visualized using software tools like ChemDraw or molecular visualization platforms such as PyMOL .
MAK683 primarily acts through inhibition of the Polycomb Repressive Complex 2 by disrupting its interaction with EED. The compound's mechanism involves:
In vitro studies demonstrate that MAK683 effectively inhibits proliferation in various cancer cell lines, showcasing its potential as a therapeutic agent .
The mechanism of action for MAK683 involves several key processes:
Studies have shown that the IC50 value for MAK683 in inhibiting H3K27me3 methylation is approximately 1.014 nM, indicating high potency compared to other inhibitors .
MAK683 exhibits several notable physical and chemical properties:
Further characterization may include melting point determination and spectral analysis (NMR, IR) for purity assessment .
MAK683 is primarily under investigation for its potential applications in oncology. Key areas include:
Clinical trials have been initiated to evaluate its safety and efficacy in humans, particularly focusing on advanced malignancies resistant to conventional therapies .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: